3-(Azetidin-3-yl)cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC15997221
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h7-9,11H,1-6H2,(H,12,13) |
| Standard InChI Key | QVUVTJSWNGAQBX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC(C1)C(=O)O)C2CNC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a cyclohexane ring substituted at the 1-position with a carboxylic acid group and at the 3-position with an azetidine moiety. The azetidine ring—a four-membered saturated nitrogen heterocycle—imposes significant steric and electronic effects, influencing both reactivity and conformational stability .
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid, reflects the connectivity of the two rings. Stereochemical considerations arise from the cyclohexane chair conformation and the azetidine ring puckering, though specific stereoisomerism data for this compound remains unreported in the literature.
Molecular Properties
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₇NO₂ |
| Molecular weight | 183.25 g/mol |
| SMILES notation | C1CC(CC(C1)C(=O)O)C2CNC2 |
| Topological polar surface area | 49.8 Ų (estimated) |
These parameters suggest moderate hydrophilicity, with the carboxylic acid and secondary amine groups enabling hydrogen bonding.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Cyclohexanecarboxylic acid derivatives (e.g., 1-cyanocyclohexane or cyclohexene precursors)
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Azetidine building blocks (e.g., 3-haloazetidines or azetidine-3-carboxylic acid derivatives) .
Gram-Scale Azetidine Synthesis
Recent advances in azetidine chemistry, such as the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB), enable efficient access to 3-substituted azetidines. For example, tert-butyl 3-iodoazetidine-1-carboxylate (6) is synthesized via a one-pot reaction involving ABB, sodium iodide, and electrophiles like Boc₂O or TsCl . This intermediate could serve as a precursor for coupling with cyclohexane derivatives.
Coupling Strategies
A plausible route involves:
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Cyanoazetidine formation: Treatment of 3-iodoazetidine with NaCN in DMSO yields 3-cyanoazetidine .
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Hydrolysis: Basic hydrolysis converts the nitrile to a carboxylic acid.
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Cyclohexane functionalization: A Michael addition or nucleophilic substitution could link the azetidine to a cyclohexane scaffold.
Physicochemical and Spectroscopic Data
Stability and Reactivity
The strained azetidine ring is susceptible to ring-opening reactions under acidic or oxidative conditions, while the carboxylic acid group may participate in salt formation or esterification.
Predicted Spectral Features
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¹H NMR: Signals for cyclohexane protons (δ 1.2–2.5 ppm), azetidine CH₂ groups (δ 3.0–3.8 ppm), and carboxylic acid (δ 10–12 ppm, broad).
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IR: Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹).
Research Frontiers and Challenges
Unresolved Questions
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Stereoselective synthesis: Controlling the relative configuration at C3 of the cyclohexane and C3 of the azetidine.
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Metabolic stability: Assessing oxidative deamination of the azetidine ring in vivo.
Computational Modeling Opportunities
Molecular dynamics simulations could elucidate:
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Conformational preferences in aqueous vs. lipid environments
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Docking poses with putative protein targets
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